molecular formula C16H24N2O2 B13154485 tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B13154485
M. Wt: 276.37 g/mol
InChI Key: GXUWHJXXIAFHLK-UHFFFAOYSA-N
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Description

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups onto the benzodiazepine ring.

Scientific Research Applications

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.

    Biology: It is used in studies to understand the structure-activity relationships of benzodiazepines and their interactions with biological targets.

    Medicine: Research on this compound contributes to the development of new therapeutic agents for the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: A benzodiazepine with potent anticonvulsant and anxiolytic activities.

Uniqueness

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is unique due to its specific structural modifications, such as the presence of the tert-butyl group and the carboxylate moiety. These modifications can influence its pharmacokinetic properties, receptor binding affinity, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine class, known for its significant biological activity primarily through interactions with the gamma-aminobutyric acid (GABA) receptor complex. This article aims to provide a comprehensive overview of its biological activity, pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16_{16}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 276.37 g/mol
  • CAS Number : 1375471-78-5

Structural Features

The structure features a tetrahydrobenzodiazepine core with a tert-butyl ester functional group, which is critical for its biological activity. The unique substitution pattern at positions 3 and 7 plays a role in modulating its interaction with GABA receptors.

PropertyValue
Molecular FormulaC16_{16}H24_{24}N2_{2}O2_{2}
Molecular Weight276.37 g/mol
CAS Number1375471-78-5

This compound exerts its effects primarily through:

  • GABA Receptor Modulation : It enhances the inhibitory effects of GABA neurotransmission by increasing chloride ion influx into neurons. This leads to reduced neuronal excitability and produces anxiolytic and sedative effects.
  • Receptor Subtype Selectivity : Research indicates that different benzodiazepine receptor subtypes (BZ(1) and BZ(2)) mediate distinct behavioral effects. The compound shows a preference for BZ(1), which is associated with anxiolytic and sedative/hypnotic effects .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating various conditions:

  • Anxiety Disorders : Its anxiolytic properties make it a candidate for managing anxiety-related conditions.
  • Sleep Disorders : The sedative effects indicate potential use in treating insomnia and other sleep disturbances.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzodiazepine class:

  • A study demonstrated that selective BZ(1) receptor antagonists could block the anxiolytic effects of diazepam while not affecting muscle relaxation properties, suggesting a targeted approach for anxiety treatment .
  • Another investigation into structural analogs highlighted the importance of specific substitutions on the benzodiazepine core that influence receptor affinity and selectivity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzodiazepine core.
  • Introduction of the tert-butyl ester group.
  • Methylation at positions 3 and 7.

This synthetic pathway is critical for developing analogs with enhanced biological activity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into how variations affect biological activity:

Compound NameUnique Features
Tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylateDifferent methyl substitution pattern
Tert-butyl 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepineLacks additional methyl group at position 3
Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepineContains fluorine substituents enhancing lipophilicity

These variations can significantly influence their pharmacological profiles and therapeutic potentials.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3,7-dimethyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-6-7-14-13(8-11)10-18(12(2)9-17-14)15(19)20-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3

InChI Key

GXUWHJXXIAFHLK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)C

Origin of Product

United States

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